molecular formula C10H12BrFO3S B7893214 1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene

1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene

Cat. No.: B7893214
M. Wt: 311.17 g/mol
InChI Key: DVPHERVANAFLIY-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene is an organic compound with the molecular formula C10H12BrFO3S. This compound is characterized by the presence of bromine, fluorine, and a methylsulfonyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene typically involves multiple steps. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 1-Bromo-2-fluoro-4-nitrobenzene, is reacted with 3-(methylsulfonyl)propyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-Fluoro-2-(3-(methylsulfonyl)propoxy)benzene.

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfonylated products.

Scientific Research Applications

1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and for the development of new materials.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methylsulfonyl group, contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways, making it useful in research applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene
  • 1-Bromo-2-fluoro-4-methoxybenzene
  • 4-Bromophenyl methyl sulfone

Uniqueness

1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene is unique due to the presence of the 3-(methylsulfonyl)propoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-2-fluoro-4-(3-methylsulfonylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO3S/c1-16(13,14)6-2-5-15-8-3-4-9(11)10(12)7-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPHERVANAFLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCOC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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